molecular formula C11H12N2O2S B4928277 ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate

Cat. No.: B4928277
M. Wt: 236.29 g/mol
InChI Key: RYXYACUFYJOZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a thiophene ring fused with a cyclopentane ring, along with functional groups such as an amino group, a cyano group, and an ester group. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with a thiophene derivative. This reaction is often catalyzed by a base such as sodium ethoxide in ethanol.

    Nitrile Formation: The resulting intermediate undergoes a reaction with a nitrile source, such as malononitrile, under basic conditions to introduce the cyano group.

    Amination: The cyano intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: Finally, the ester group is introduced through esterification with ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-cyano-4H-thiophene-4-carboxylate: Similar structure but lacks the cyclopentane ring.

    2-Amino-3-cyano-4H-pyran-4-carboxylate: Contains a pyran ring instead of a thiophene ring.

    Ethyl 2-amino-3-cyano-4H-pyridine-4-carboxylate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)6-3-4-8-9(6)7(5-12)10(13)16-8/h6H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXYACUFYJOZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1C(=C(S2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.